molecular formula C15H15FN6O3 B2942196 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1903165-19-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2942196
CAS No.: 1903165-19-4
M. Wt: 346.322
InChI Key: GCIQTSKDWWZDIE-UHFFFAOYSA-N
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Description

: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a unique chemical compound with complex structural features that lend it potential importance in various scientific and industrial applications. Its presence of fluorine, oxobenzo, triazine, pyrazole, and carboxamide groups suggests interesting chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-21-8-11(14(19-21)25-2)13(23)17-5-6-22-15(24)10-7-9(16)3-4-12(10)18-20-22/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIQTSKDWWZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: Industrial-scale production would likely employ similar routes with optimization for higher yields and cost-efficiency. This might involve flow chemistry techniques or the use of automated synthesis platforms.

Chemical Reactions Analysis

Common Reagents and Conditions

: Common reagents include halogenating agents, oxidizing and reducing agents, and other electrophiles or nucleophiles. Typical conditions involve controlled temperatures and pressures to favor desired reaction pathways.

Major Products

: Major products from these reactions include substituted variants of the original compound, with modifications often occurring at the fluoro, oxobenzo, or pyrazole groups.

Scientific Research Applications

Mechanism of Action

: The mechanism by which this compound exerts its effects varies by application:

  • In biological systems, it may inhibit specific enzymes by binding to active sites or interfering with protein-protein interactions.

  • In material science, its unique structural features could influence the electronic properties of polymers or other materials it is incorporated into.

Comparison with Similar Compounds

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C17H18F3N5O2C_{17}H_{18}F_{3}N_{5}O_{2}, with a molecular weight of 362.31 g/mol.

Structural Characteristics:

  • Fluorine Substitution: The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
  • Pyrazole and Triazine Moieties: These heterocycles are known for diverse biological activities, including anti-inflammatory and anticancer effects.

1. Inhibitory Effects on Enzymes

Research indicates that derivatives of the 4-oxobenzo[d][1,2,3]triazin structure exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a related compound demonstrated significant AChE inhibition with a mixed-type inhibition mode, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Data

CompoundAChE Inhibition (%)BuChE Inhibition (%)IC50 (µM)
6j853025
6i705520

2. Neuroprotective Activity

The compound has shown neuroprotective effects in vitro against oxidative stress induced by hydrogen peroxide in PC12 cells. This suggests its potential as a therapeutic agent for neuroprotection .

3. Anticancer Properties

Preliminary studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, benzotriazine derivatives have been evaluated for their ability to inhibit tumor cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)
  • Results: Significant cytotoxicity was observed at concentrations above 10 µM, with varying efficacy based on the specific structural modifications of the compounds.

The mechanisms underlying the biological activities of this compound likely involve:

  • Receptor Binding: Interaction with AChE and other receptors may modulate neurotransmitter levels.
  • Oxidative Stress Reduction: The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

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